molecular formula C30H30N2O8 B15110024 Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate

Cat. No.: B15110024
M. Wt: 546.6 g/mol
InChI Key: SHQSCJJXLVFJAC-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate is a synthetic compound featuring a multi-functionalized aromatic scaffold. Its structure integrates a benzoate ester core, an acryloyl group substituted with a 3,4-dimethoxyphenyl ring, and a carbamoyl linkage to a 4-(ethoxycarbonyl)aniline moiety.

Properties

Molecular Formula

C30H30N2O8

Molecular Weight

546.6 g/mol

IUPAC Name

ethyl 4-[[3-(3,4-dimethoxyphenyl)-2-[(4-ethoxycarbonylphenyl)carbamoyl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C30H30N2O8/c1-5-39-29(35)20-8-12-22(13-9-20)31-27(33)24(17-19-7-16-25(37-3)26(18-19)38-4)28(34)32-23-14-10-21(11-15-23)30(36)40-6-2/h7-18H,5-6H2,1-4H3,(H,31,33)(H,32,34)

InChI Key

SHQSCJJXLVFJAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols and amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl rings and acryloyl backbone. Key comparisons include:

Substituent Effects

  • Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate (): Replaces 3,4-dimethoxyphenyl with 2,4-dichlorophenyl, introducing electron-withdrawing Cl atoms instead of electron-donating methoxy groups. Molecular weight: 555.408 g/mol (vs. ~563 g/mol for the target compound, estimated based on formula). Chlorine substituents enhance lipophilicity but may reduce solubility compared to methoxy groups .
  • Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acrylamido)benzoate ():

    • Features a 3-methoxy-4-pentyloxyphenyl group, increasing alkyl chain length (pentyloxy vs. ethoxy).
    • Longer alkoxy chains may improve membrane permeability but reduce metabolic stability .
  • Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (): Substitutes the acryloyl-carbamoyl motif with a dichlorophenoxyacetyl group. Retains the benzoate ester but lacks the conjugated acryloyl system, altering electronic properties .

Functional Group Variations

  • Thieno[2,3-b]pyridine derivatives (): Replace the acryloyl group with a thienopyridine ring, introducing sulfur heteroatoms and trifluoromethyl groups. These modifications enhance binding to hydrophobic enzyme pockets but increase synthetic complexity .

Physicochemical Properties

Property Target Compound 2,4-Dichloro Analog () 3-Methoxy-4-Pentyloxy Analog ()
Molecular Weight ~563 g/mol (estimated) 555.408 g/mol ~484 g/mol (estimated)
Key Substituents 3,4-Dimethoxyphenyl 2,4-Dichlorophenyl 3-Methoxy-4-pentyloxyphenyl
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~4.8 (highest lipophilicity)
Solubility Low in water (ethoxy groups) Very low (Cl substituents) Extremely low (long alkyl chain)

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